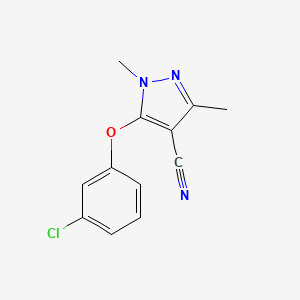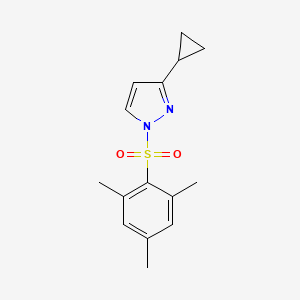
Prop-1-ene-1-sulfonyl chloride
Vue d'ensemble
Description
Prop-1-ene-1-sulfonyl chloride, also known as vinylsulfonyl chloride, is a vinyl sulfone derivative . It is a colorless and volatile liquid that is soluble in common organic solvents .
Synthesis Analysis
Prop-1-ene-1-sulfonyl chloride is not commercially available, and various methods are described for its synthesis . The most common method consists of reacting allylbromide with sodium sulfite to generate the corresponding sodium allylsulfonate that is further treated with phosphoryl chloride . A more recent way to synthesize prop-1-ene-1-sulfonyl chloride is the formation of a prop-2-ene-1-sulfinic acid·BCl3 complex from propene, sulfur dioxide, and boron trichloride in CH2Cl2 at −20°C. The crude complex is then chlorinated by utilizing N-chlorosuccinimide to generate the desired prop-2-ene-1-sulfonyl chloride .Molecular Structure Analysis
The molecular formula of Prop-1-ene-1-sulfonyl chloride is C3H5ClO2S . The IUPAC name is (E)-prop-1-ene-1-sulfonyl chloride . The molecular weight is 140.59 g/mol .Physical And Chemical Properties Analysis
Prop-1-ene-1-sulfonyl chloride is a colorless liquid . It has a boiling point of 74–75°C/15 mmHg . It is soluble in various organic solvents and in water . In water, depending on the pH, this compound is hydrolyzed to the corresponding sulfonic acid or sulfonate .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Prop-1-ene-1-sulfonyl chloride and its related compounds, such as prop-2-ene-1-sulfonyl chloride, are primarily used in chemical synthesis. The compound is characterized as a colorless liquid and is known for its solubility in various organic solvents and water. It undergoes hydrolysis in water to form the corresponding sulfonic acid or sulfonate, depending on the pH. Prop-2-ene-1-sulfonyl chloride is synthesized through various methods, including the reaction of allylbromide with sodium sulfite and subsequent treatment with phosphoryl chloride. Other methods involve the treatment of allyltributyltin with sulfur dioxide or the formation of a prop-2-ene-1-sulfinic acid·BCl3 complex (Corbu & Cossy, 2012).
Applications in Organic Synthesis
Prop-1-ene-1-sulfonyl chloride and its derivatives are used in various organic synthesis reactions. For example, in the palladium-catalyzed desulfinylative C–C coupling with Grignard reagents and sodium salts of dimethyl malonate and methyl acetoacetate, these compounds serve as electrophilic partners. This includes the use of 2-Methylprop-2-ene-, prop-2-ene-, and 1-methylprop-2-ene-sulfonyl chlorides, demonstrating their versatility in organic synthesis (Volla, Dubbaka & Vogel, 2009).
Role in Polymer and Solid-Phase Synthesis
In the field of polymer and solid-phase synthesis, sulfonyl chlorides, including prop-1-ene-1-sulfonyl chloride derivatives, are utilized. For example, polymer-supported sulfonyl chloride is used in the synthesis of disubstituted 1,3-oxazolidin-2ones, a class of compounds known for their broad antibacterial activity. This demonstrates the compound's utility in the development of new pharmaceutical agents (Holte, Thijs & Zwanenburg, 1998).
Electrochemical Applications
In electrochemical applications, prop-1-ene-1,3-sultone, a related compound, has been studied for its role in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells. It is used in electrolytes to form more stable and protective SEI films at both graphite and NMC surfaces, contributing to improved electrochemical performance and reduced gas production (Madec et al., 2015).
Safety and Hazards
Prop-1-ene-1-sulfonyl chloride may cause an allergic skin reaction and serious eye damage . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this chemical . If it comes in contact with the skin or eyes, it should be washed off with copious amounts of water for at least 15 minutes .
Propriétés
IUPAC Name |
(E)-prop-1-ene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYRNGLILQCDRQ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296174 | |
| Record name | (1E)-1-Propene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-1-ene-1-sulfonyl chloride | |
CAS RN |
98821-29-5 | |
| Record name | (1E)-1-Propene-1-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98821-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-1-Propene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E)-prop-1-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)

![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)



![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)
